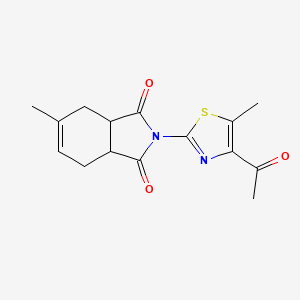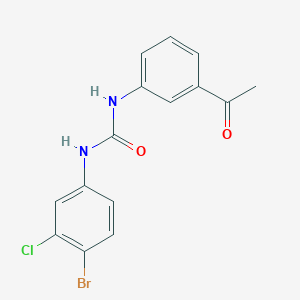![molecular formula C20H15NO3 B4129064 2-(2-methoxybenzyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4129064.png)
2-(2-methoxybenzyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Descripción general
Descripción
2-(2-methoxybenzyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a synthetic compound that has attracted significant attention in the scientific community due to its potential applications in the field of medicine. This compound belongs to the family of isoquinoline alkaloids and has been studied extensively for its biological properties and therapeutic potential. In
Mecanismo De Acción
The mechanism of action of 2-(2-methoxybenzyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is not fully understood. However, studies have suggested that it may act by inhibiting various signaling pathways that are implicated in cancer cell proliferation and survival. Additionally, it has been shown to modulate the activity of various enzymes and transcription factors that are involved in the regulation of inflammation and oxidative stress.
Biochemical and Physiological Effects:
In addition to its potential therapeutic applications, 2-(2-methoxybenzyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to have a range of biochemical and physiological effects. For example, it has been shown to have antioxidant properties, which may be beneficial for the prevention and treatment of various diseases associated with oxidative stress. Additionally, it has been shown to modulate the activity of various enzymes and transcription factors that are involved in the regulation of inflammation and immune function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(2-methoxybenzyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione for lab experiments is its high purity and stability. This compound is relatively easy to synthesize, and the yield of the reaction is typically high. Additionally, it has been shown to be relatively non-toxic in vitro, which makes it a good candidate for further preclinical studies. However, one of the main limitations of this compound is its poor solubility in water, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 2-(2-methoxybenzyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione. One promising area of research is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Finally, preclinical studies are needed to evaluate the safety and efficacy of this compound in animal models of disease, which will be essential for the development of potential therapeutic applications.
Aplicaciones Científicas De Investigación
2-(2-methoxybenzyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has been studied extensively for its potential applications in the field of medicine. Some of the most promising research areas include cancer treatment, neuroprotection, and anti-inflammatory therapy. In vitro studies have shown that this compound has potent cytotoxic effects against a wide range of cancer cells, including breast, lung, and colon cancer. Additionally, it has been shown to have neuroprotective effects against oxidative stress and inflammation, which are implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
2-[(2-methoxyphenyl)methyl]benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO3/c1-24-17-11-3-2-6-14(17)12-21-19(22)15-9-4-7-13-8-5-10-16(18(13)15)20(21)23/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYOIAHJCBJUKBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-2-(2-thienylacetyl)hydrazinecarbothioamide](/img/structure/B4128982.png)



![N-[1-(3,4-dimethylphenyl)ethyl]-N'-(2-methoxyethyl)thiourea](/img/structure/B4129009.png)
![5-bromo-3-[2-(3,5-dimethyl-1H-pyrazol-4-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4129022.png)
![N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}hexanamide](/img/structure/B4129026.png)
![methyl 3-({[1,4-bis(phenylsulfonyl)-2-piperazinyl]carbonyl}amino)-2-methylbenzoate](/img/structure/B4129033.png)
![1-[(3,4-dimethoxyphenyl)sulfonyl]-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B4129059.png)
![methyl 2-[({[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]amino}carbonothioyl)amino]-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4129069.png)
![N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4129076.png)
![12-(3-pyridinyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B4129080.png)
![2-{[({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]methyl}-3-methoxyphenol](/img/structure/B4129086.png)
